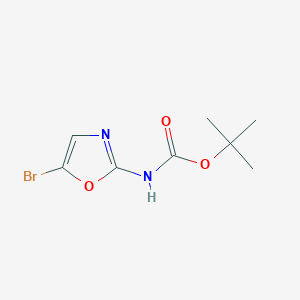

Tert-butyl 5-bromooxazol-2-ylcarbamate

Description

BenchChem offers high-quality Tert-butyl 5-bromooxazol-2-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 5-bromooxazol-2-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(5-bromo-1,3-oxazol-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O3/c1-8(2,3)14-7(12)11-6-10-4-5(9)13-6/h4H,1-3H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTVWIMWLCASCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(O1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tert-butyl 5-bromooxazol-2-ylcarbamate SMILES and InChI key

Technical Monograph: Tert-butyl 5-bromooxazol-2-ylcarbamate

Executive Summary

Tert-butyl 5-bromooxazol-2-ylcarbamate (CAS: 1018833-69-6) is a critical heterocyclic building block in medicinal chemistry. It serves as a protected, functionalized scaffold for the synthesis of complex oxazole derivatives, particularly in the development of kinase inhibitors and anti-infective agents. Its value lies in the orthogonality of its reactive sites: the C5-position is primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille), while the C2-amine is masked by a tert-butoxycarbonyl (Boc) group, preventing catalyst poisoning and allowing for controlled sequential deprotection.

Chemical Identity & Identifiers

This section provides the definitive chemical data for integration into laboratory information management systems (LIMS) and computational drug discovery pipelines.

| Property | Data |

| Chemical Name | tert-Butyl (5-bromooxazol-2-yl)carbamate |

| CAS Registry Number | 1018833-69-6 |

| Molecular Formula | C₈H₁₁BrN₂O₃ |

| Molecular Weight | 263.09 g/mol |

| Canonical SMILES | CC(C)(C)OC(=O)Nc1nc(Br)co1 |

| InChI String | InChI=1S/C8H11BrN2O3/c1-8(2,3)14-7(12)11-6-10-4(9)5-13-6/h5H,1-3H3,(H,10,11,12) |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, MeOH; Insoluble in water |

Synthetic Pathway & Methodology

The synthesis of tert-butyl 5-bromooxazol-2-ylcarbamate is typically achieved via the regioselective electrophilic bromination of the parent carbamate. This route is preferred over the direct protection of 2-amino-5-bromooxazole due to the instability of the free halo-amine.

Reaction Mechanism

The reaction proceeds via an Electrophilic Aromatic Substitution (S_EAr) mechanism. The C2-carbamate group activates the oxazole ring, directing the electrophile (Br⁺) to the C5 position. The use of N-Bromosuccinimide (NBS) allows for mild conditions, minimizing the risk of acid-catalyzed Boc-deprotection.

Experimental Protocol

Note: All steps must be performed in a fume hood. Brominated oxazoles can be lachrymators.

Materials:

-

tert-Butyl oxazol-2-ylcarbamate (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Acetonitrile (MeCN) or DMF (0.1 M concentration)

-

Saturated NaHCO₃ solution[1]

Step-by-Step Workflow:

-

Dissolution: Charge a round-bottom flask with tert-butyl oxazol-2-ylcarbamate and anhydrous MeCN. Stir until fully dissolved.

-

Bromination: Cool the solution to 0°C using an ice bath. Add NBS portion-wise over 15 minutes to maintain regioselectivity and control exotherm.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor consumption of starting material via TLC (Hexane/EtOAc 3:1) or LC-MS.

-

Quench: Dilute the reaction mixture with ethyl acetate (EtOAc) and wash with saturated NaHCO₃ (2x) to remove succinimide byproducts and residual acid.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).

Yield: Typical isolated yields range from 75% to 85% .

Reactivity Profile & Applications

The utility of tert-butyl 5-bromooxazol-2-ylcarbamate stems from its ability to undergo C–C bond formation at the C5 position while retaining the N-protection.

Palladium-Catalyzed Cross-Coupling

The C5-Br bond is highly reactive in Suzuki-Miyaura couplings. This allows for the rapid installation of aryl or heteroaryl groups, a common requirement in fragment-based drug design (FBDD).

Visualization of Synthetic Logic

The following diagram illustrates the synthesis of the core scaffold and its subsequent diversification via Suzuki coupling.

Caption: Synthetic pathway from precursor to target scaffold and downstream diversification.

Handling & Stability (Self-Validating Safety)

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is light-sensitive; use amber vials.

-

Stability Check: If the solid turns yellow or orange, it indicates decomposition (likely debromination or oxidation). Verify purity via ¹H NMR (CDCl₃) before use.

-

Diagnostic Signal: The C5-H proton of the starting material (approx. 7.4 ppm) should be absent.

-

-

Safety: Avoid contact with strong acids (e.g., TFA, HCl) unless deprotection is intended, as this will generate the unstable 2-amino-5-bromooxazole salt.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45789881, tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate (Related Isomer Context). Retrieved from [Link]

-

Organic Chemistry Portal (2023). N-Bromosuccinimide (NBS) in Organic Synthesis. Retrieved from [Link]

Sources

Methodological & Application

The Versatile Pharmaceutical Intermediate: Tert-butyl 5-bromooxazol-2-ylcarbamate in Modern Drug Discovery

In the landscape of modern pharmaceutical development, the strategic use of versatile intermediates is paramount to the efficient synthesis of complex molecular architectures. Among these, tert-butyl 5-bromooxazol-2-ylcarbamate emerges as a highly valuable building block. Its unique combination of a Boc-protected amine and a reactive bromine atom on an oxazole scaffold allows for a diverse range of chemical transformations, making it a cornerstone in the synthesis of novel therapeutic agents. This guide provides an in-depth exploration of its applications, supported by detailed protocols and the underlying scientific principles that govern its reactivity.

Physicochemical Properties and Safety Considerations

Before delving into synthetic applications, a thorough understanding of the physicochemical properties and safety profile of tert-butyl 5-bromooxazol-2-ylcarbamate is essential.

Table 1: Physicochemical Properties of tert-butyl 5-bromooxazol-2-ylcarbamate

| Property | Value |

| Molecular Formula | C₈H₁₁BrN₂O₃ |

| Molecular Weight | 263.09 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) |

| Stability | Stable under normal laboratory conditions |

Safety and Handling:

While a specific safety data sheet (SDS) for tert-butyl 5-bromooxazol-2-ylcarbamate should always be consulted, general precautions for handling halogenated heterocyclic compounds and carbamates should be strictly followed. Based on data for analogous structures like tert-butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate, this compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation[1].

General Handling Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area immediately with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

Synthesis of tert-butyl 5-bromooxazol-2-ylcarbamate

The synthesis of the title compound can be approached through a multi-step sequence, typically starting from a more readily available precursor. A plausible synthetic route involves the bromination of a suitable oxazole precursor, which itself can be synthesized from acyclic starting materials.

Conceptual Synthetic Workflow

The synthesis commences with the formation of the 2-aminooxazole core, followed by bromination at the 5-position and subsequent protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Caption: Synthetic workflow for tert-butyl 5-bromooxazol-2-ylcarbamate.

Protocol: Synthesis of 2-Amino-5-bromooxazole

A key intermediate is 2-amino-5-bromooxazole. Its synthesis can be adapted from methods used for similar heterocyclic systems. One common approach is the direct bromination of 2-aminooxazole.

Materials:

-

2-Aminooxazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminooxazole (1.0 eq) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford 2-amino-5-bromooxazole.

Protocol: Boc Protection of 2-Amino-5-bromooxazole

Materials:

-

2-Amino-5-bromooxazole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2-amino-5-bromooxazole (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

-

Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution.

-

Add di-tert-butyl dicarbonate (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring for completion by TLC.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield tert-butyl 5-bromooxazol-2-ylcarbamate.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the oxazole ring serves as a versatile handle for the introduction of various substituents through palladium-catalyzed cross-coupling reactions. This enables the rapid generation of diverse chemical libraries for drug discovery programs.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between organoboron compounds and organic halides.[3][4] This reaction is instrumental in introducing aryl or heteroaryl substituents at the 5-position of the oxazole ring.

Caption: Suzuki-Miyaura coupling of tert-butyl 5-bromooxazol-2-ylcarbamate.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 80-90 |

| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 75-85 |

| (Data adapted from protocols for a similar substrate, 5-bromooxazole-4-carboxylic acid derivatives[5]) |

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

tert-butyl 5-bromooxazol-2-ylcarbamate

-

Aryl or heteroaryl boronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2 equivalents)

-

Anhydrous solvent (e.g., Toluene/H₂O 10:1)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add tert-butyl 5-bromooxazol-2-ylcarbamate, the aryl boronic acid, the palladium catalyst, the ligand, and the base.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 5-arylated oxazole derivative.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[6] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 5-position of the oxazole ring.

Caption: Buchwald-Hartwig amination of tert-butyl 5-bromooxazol-2-ylcarbamate.

Table 3: General Conditions for Buchwald-Hartwig Amination

| Parameter | Condition | Rationale |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective palladium precursors.[7] |

| Ligand | RuPhos, XPhos, or BINAP | Bulky, electron-rich phosphine ligands that promote oxidative addition and reductive elimination.[6] |

| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ | Strong, non-nucleophilic bases are required to deprotonate the amine. |

| Solvent | Toluene, Dioxane, or THF | Anhydrous, aprotic solvents are necessary for the reaction. |

| Temperature | 80-120 °C | Sufficient thermal energy is typically required to drive the catalytic cycle. |

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

tert-butyl 5-bromooxazol-2-ylcarbamate

-

Amine (1.2 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., RuPhos, 4 mol%)

-

Base (e.g., NaOt-Bu, 1.4 equivalents)

-

Anhydrous solvent (e.g., Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a Schlenk tube.

-

Add tert-butyl 5-bromooxazol-2-ylcarbamate and the anhydrous solvent.

-

Add the amine via syringe.

-

Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the crude product by column chromatography.

Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[8] This reaction is valuable for introducing alkynyl moieties, which can serve as handles for further transformations or as integral parts of the final drug molecule.

Caption: Sonogashira coupling of tert-butyl 5-bromooxazol-2-ylcarbamate.

Experimental Protocol: Sonogashira Coupling

Materials:

-

tert-butyl 5-bromooxazol-2-ylcarbamate

-

Terminal alkyne (1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

-

Copper(I) salt (e.g., CuI, 4 mol%)

-

Base (e.g., Et₃N or DIPEA)

-

Anhydrous solvent (e.g., THF or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add the palladium catalyst and copper(I) salt.

-

Evacuate and backfill the flask with an inert gas.

-

Add the anhydrous solvent and the base, followed by tert-butyl 5-bromooxazol-2-ylcarbamate and the terminal alkyne.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the 5-alkynyloxazole derivative.

Stille Coupling: Versatile C-C Bond Formation

The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium.[9] While the toxicity of organotin reagents is a concern, the reaction's tolerance of a wide range of functional groups makes it a valuable synthetic tool.[10]

Caption: Stille coupling of tert-butyl 5-bromooxazol-2-ylcarbamate.

Experimental Protocol: Stille Coupling

Materials:

-

tert-butyl 5-bromooxazol-2-ylcarbamate

-

Organostannane (e.g., aryltributyltin, 1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Anhydrous solvent (e.g., Toluene or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add tert-butyl 5-bromooxazol-2-ylcarbamate and the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas.

-

Add the anhydrous solvent and the organostannane via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with stirring for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with an aqueous solution of KF to precipitate tin byproducts.

-

Filter the mixture through celite and extract the filtrate with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography.

Conclusion

tert-butyl 5-bromooxazol-2-ylcarbamate is a strategically important intermediate in pharmaceutical synthesis. Its Boc-protected amine allows for the modulation of reactivity and provides a handle for further functionalization after deprotection, while the bromo substituent at the 5-position opens a gateway to a vast chemical space through various palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this versatile building block in the quest for novel and effective therapeutics. As with any synthetic procedure, optimization for specific substrates and scales is crucial for achieving optimal results.

References

-

ResearchGate. (n.d.). Known methods for the preparation of substituted 5-bromooxazoles. Retrieved from [Link]

- Google Patents. (n.d.). CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole.

-

Organic Syntheses. (n.d.). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate. Retrieved from [Link]

- Google Patents. (n.d.). US2537592A - 2-sulfanilamido-5-bromothiazoles.

-

Beilstein Journals. (2011, April 18). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

National Institutes of Health. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

- Google Patents. (n.d.). US20220213099A1 - Prodrug compounds.

-

Scientific Research Publishing. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Advances in Chemical Engineering and Science, 3, 19-32. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols for Coupling Reactions of 5-Bromooxazole-4-carboxylic Acid.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research. Retrieved from [Link]

-

Wiley Online Library. (n.d.). A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. Chemistry – A European Journal. Retrieved from [Link]

-

ResearchGate. (2019, October 6). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

National Institutes of Health. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Retrieved from [Link]

- Google Patents. (n.d.). CN102659588A - Synthesis method of tert-butyl bromoacetate.

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

University of Windsor. (2004, August 27). The Mechanisms of the Stille Reaction. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Stille Cross-Coupling. Retrieved from [Link]

Sources

- 1. tert-butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate | C8H11BrN2O2S | CID 21300388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uwindsor.ca [uwindsor.ca]

Application Notes & Protocols: A Streamlined One-Pot Approach to the Synthesis of tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazol-2-ylcarbamate

Abstract

Oxazole scaffolds bearing a boronic ester are of paramount importance in contemporary drug discovery and development. They serve as versatile building blocks, primarily for Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of complex molecular architectures.[1][2] This guide provides a detailed protocol for the one-pot synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazol-2-ylcarbamate from its 5-bromo precursor. By elucidating the underlying reaction mechanisms and providing a robust, step-by-step experimental procedure, we aim to equip researchers with a reliable method for accessing this valuable synthetic intermediate. The protocol emphasizes operational simplicity, efficiency, and the rationale behind critical experimental choices, ensuring reproducibility and success.

Part I: Strategic Overview and Mechanistic Insights

The Synthetic Strategy: A One-Pot Miyaura Borylation

The conversion of an aryl halide to an aryl boronic ester is a cornerstone transformation in organic synthesis. The Miyaura borylation reaction is a highly effective method for this purpose, utilizing a palladium catalyst to couple a halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[2][3][4]

Our strategy involves a one-pot reaction starting from the readily accessible tert-butyl 5-bromooxazol-2-ylcarbamate. This approach avoids the isolation of potentially unstable intermediates and streamlines the workflow, saving time and resources. The entire transformation—from the C-Br bond to the C-B bond—is accomplished in a single reaction vessel, as depicted in the workflow below.

Visualizing the Workflow

Caption: The catalytic cycle of the Miyaura Borylation reaction.

Part II: Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. Adjustments can be made accordingly. Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mg) | Mmol | Eq. |

| tert-Butyl 5-bromooxazol-2-ylcarbamate | C₈H₁₁BrN₂O₃ | 279.09 | 279 | 1.0 | 1.0 |

| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 381 | 1.5 | 1.5 |

| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | 295 | 3.0 | 3.0 |

| [1,1'-Bis(diphenylphosphino)ferrocene] dichloropalladium(II) (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 731.73 | 41 | 0.056 | 0.056 |

| Anhydrous 1,4-Dioxane | C₄H₈O₂ | - | 10 mL | - | - |

Step-by-Step Procedure

-

Reaction Setup : To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add tert-butyl 5-bromooxazol-2-ylcarbamate (279 mg, 1.0 mmol), bis(pinacolato)diboron (381 mg, 1.5 mmol), and potassium acetate (295 mg, 3.0 mmol).

-

Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Rationale : The Pd(0) catalytic species is sensitive to oxygen and can be deactivated through oxidation. Removing atmospheric oxygen is critical for catalytic efficiency and reproducibility.

-

-

Solvent and Catalyst Addition : Under a positive pressure of argon, add anhydrous 1,4-dioxane (10 mL) via syringe. Stir the suspension for 5 minutes. Subsequently, add the Pd(dppf)Cl₂ catalyst (41 mg, 0.056 mmol) in one portion.

-

Reaction Conditions : Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours.

-

Rationale : Heating is necessary to achieve a reasonable reaction rate for all steps of the catalytic cycle, particularly the initial oxidative addition.

-

-

Monitoring the Reaction : Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly draw a small aliquot via syringe under argon flow.

-

TLC System: A typical mobile phase would be 30% Ethyl Acetate in Hexanes. The product should have a lower Rf value than the starting bromide.

-

Quench: Quench the sample in a vial containing a small amount of water and ethyl acetate, and spot the organic layer on the TLC plate.

-

-

Work-up : Once the reaction is complete (disappearance of starting material), remove the flask from the oil bath and allow it to cool to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL).

-

Filter the suspension through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification : The resulting crude residue can be purified by flash column chromatography on silica gel.

-

Eluent: A gradient of 5% to 30% ethyl acetate in hexanes is typically effective.

-

Collect the fractions containing the desired product (visualized by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazol-2-ylcarbamate as a white to off-white solid.

-

Characterization

-

Expected Yield : 75-90%

-

Appearance : White to off-white solid.

-

¹H NMR (400 MHz, CDCl₃) : Expect characteristic peaks for the Boc group (~1.5 ppm, 9H, singlet), the pinacol methyl groups (~1.3 ppm, 12H, singlet), and the oxazole ring proton.

-

Mass Spectrometry (ESI+) : Calculate the expected m/z for [M+H]⁺ and [M+Na]⁺.

Part III: Troubleshooting and Key Considerations

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst; Insufficient heat; Poor quality reagents or solvent. | Ensure the reaction is truly under an inert atmosphere. Use a fresh bottle of anhydrous solvent. Verify the quality of the palladium catalyst. Increase the reaction temperature slightly (e.g., to 110 °C in dioxane) or extend the reaction time. |

| Formation of Byproducts | Presence of moisture leading to de-borylation; Competing Suzuki coupling. | Use thoroughly dried glassware and high-purity anhydrous solvents. Ensure the KOAc is anhydrous. The formation of a bi-aryl byproduct (from Suzuki coupling) suggests the reaction may have been run for too long or at too high a temperature after full conversion. |

| Difficult Purification | Co-elution with residual B₂pin₂ or its hydrolysis products. | During work-up, after concentrating the filtrate, you can add hexanes to precipitate some of the polar impurities, then filter and concentrate again before chromatography. A gentle wash of the crude organic extract with brine can sometimes help remove water-soluble boron species. |

References

-

Yamada, K. et al. (2007). A novel synthetic method for the synthesis of trisubstituted oxazoles through a one-pot oxazole synthesis/Suzuki-Miyaura coupling. Org. Lett., 9(18), 3441-3443. Available at: [Link]

-

D'hooghe, M. et al. (2021). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 26(15), 4478. Available at: [Link]

-

Holownia, A. et al. (2021). Acyl Metalloids: Conformity and Deviation from Carbonyl Reactivity. Angewandte Chemie International Edition, 60(23), 12694-12715. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. Available at: [Link]

-

Singh, U. P. et al. (2021). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 26(16), 4758. Available at: [Link]

-

Wikipedia. (2023). Miyaura borylation. Wikipedia. Available at: [Link]

-

Al-dujaili, A. H. et al. (2019). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Molecules, 24(22), 4059. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Boc Group Instability in Acidic Workup

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize the tert-butyloxycarbonyl (Boc) protecting group and encounter stability challenges during acidic workup conditions. Here, we provide in-depth, experience-driven answers to common troubleshooting questions, focusing on the underlying chemical principles to empower you to make informed decisions in your experimental design.

Understanding Boc Group Lability: The "Why" Behind the Instability

The widespread use of the Boc group stems from its general stability to a variety of reagents and its facile removal under acidic conditions.[1] This "on/off" nature is pivotal in multistep synthesis. However, this very lability can become a significant hurdle during acidic workups intended to neutralize a reaction or purify a product, leading to premature or undesired deprotection.

The cleavage mechanism is an acid-catalyzed process. It begins with the protonation of the carbamate's carbonyl oxygen, which weakens the C-O bond. This is followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then rapidly decarboxylates to release the free amine and carbon dioxide.[2][3] The efficiency of this process is highly dependent on the strength of the acid, the reaction temperature, and the specific substrate.[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter and provide actionable solutions grounded in chemical principles.

Q1: My Boc group is being partially or fully cleaved during an aqueous acidic workup (e.g., washing with 1M HCl). What's happening and how can I prevent it?

A: This is a classic case of the workup conditions being too harsh for your specific Boc-protected compound. While the Boc group is generally stable to brief, dilute aqueous acid washes, several factors can increase its susceptibility to cleavage.

Root Causes & Solutions:

-

Substrate-Specific Sensitivity: The electronic environment around the Boc-protected amine plays a crucial role. Electron-donating groups elsewhere in the molecule can stabilize the transition state of the deprotection reaction, accelerating cleavage. Conversely, electron-withdrawing groups can increase stability.[4] If you suspect your substrate is particularly acid-sensitive, you must adjust your workup protocol.

-

Acid Concentration and Duration: Even at a seemingly mild concentration like 1M, prolonged exposure or localized high concentrations can initiate deprotection. The rate of hydrolysis is dependent on the proton concentration.[6]

Troubleshooting Protocol: The "Gentle Wash"

-

Switch to a Weaker Acid: Instead of strong mineral acids like HCl, consider using a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute solution of citric acid. These provide a mildly acidic pH sufficient to neutralize basic reagents without being aggressive enough to cleave the Boc group.

-

Minimize Contact Time: Perform the aqueous wash as quickly as possible. Add the acidic solution, shake the separatory funnel gently for a short period (e.g., 30-60 seconds), and then promptly separate the layers.

-

Use Cold Solutions: Performing the wash with pre-chilled solutions (0-5 °C) can significantly slow down the rate of the acid-catalyzed hydrolysis.[7]

-

Final Bicarbonate Rinse: Always follow an acidic wash with a wash using a saturated sodium bicarbonate (NaHCO₃) solution to ensure all residual acid is neutralized before solvent evaporation.[8]

Q2: I'm observing incomplete deprotection when using standard TFA/DCM conditions. What factors could be at play?

A: Incomplete deprotection is a common issue that can usually be resolved by systematically evaluating your reagents and reaction conditions.

Potential Causes & Corrective Actions:

-

Insufficient Acid: The most frequent cause is an inadequate amount of acid.[5] If your substrate contains other basic functional groups (like pyridine or imidazole), they will consume the acid, necessitating a larger excess.[5] The kinetics of the reaction can also show a second-order dependence on the acid concentration.[5]

-

Solution: Increase the equivalents of your acid. For substrates with basic moieties, ensure you add enough acid to neutralize them and catalyze the deprotection.

-

-

Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic. Absorbed water can diminish its effective acidity, leading to a sluggish reaction.[5]

-

Solution: Use a fresh bottle of TFA or accurately determine the concentration of your current stock.

-

-

Steric Hindrance: A sterically congested environment around the Boc-protected amine can impede the approach of the acid, requiring more forceful conditions for complete removal.[4]

-

Solution: Increase the reaction time, slightly elevate the temperature (e.g., to 40 °C), or consider a stronger acid system.[5]

-

Q3: My deprotection reaction is yielding significant side products, particularly t-butylation of my target molecule. How can I suppress this?

A: The formation of a reactive tert-butyl cation is an inherent part of the Boc deprotection mechanism.[9][10] This carbocation can act as an electrophile and alkylate any nucleophilic sites on your substrate or in the reaction mixture, a common side reaction known as t-butylation.[9][10]

Susceptible Residues and Prevention:

-

Common Nucleophilic Sites: Electron-rich aromatic rings (like tryptophan and tyrosine), as well as sulfur-containing residues (like methionine and cysteine), are particularly prone to t-butylation.[10]

-

The Role of Scavengers: To prevent these unwanted side reactions, it is crucial to include a "scavenger" in the reaction mixture. The scavenger's job is to trap the tert-butyl cation before it can react with your molecule of interest.[8][11]

| Scavenger | Typical Concentration | Target Nucleophile |

| Triisopropylsilane (TIS) | 2-5% (v/v) | General purpose, effective for tryptophan |

| Anisole | 2-5% (v/v) | Tyrosine and other phenolic groups |

| Thioanisole | 2-5% (v/v) | Methionine and other sulfur-containing groups |

| Water | 1-5% (v/v) | Can act as a scavenger but may affect reaction rates |

Experimental Protocol: Boc Deprotection with Scavengers

-

Dissolve Substrate: Dissolve your Boc-protected compound in an appropriate anhydrous solvent (e.g., dichloromethane, DCM).

-

Add Scavenger: Add the selected scavenger(s) to the solution. A common cocktail for peptide synthesis is a mixture of TIS, water, and anisole.

-

Cool Reaction: Cool the mixture to 0 °C in an ice bath.

-

Add Acid: Slowly add the deprotecting acid (e.g., TFA) to the stirred solution.

-

Monitor Reaction: Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS.

-

Work-up: Once complete, concentrate the reaction mixture under reduced pressure. The deprotected product can then be precipitated by the addition of a non-polar solvent like cold diethyl ether.[12]

Q4: Are there viable alternatives to strong acids for Boc deprotection, especially for highly sensitive substrates?

A: Yes, while acidic cleavage is the most common method, several milder or non-acidic alternatives have been developed for substrates that cannot tolerate strongly acidic conditions.

-

Lewis Acids: Reagents like Sn(OTf)₂, ZnBr₂, and Mg(ClO₄)₂ can effect Boc deprotection under milder conditions than strong Brønsted acids.[13][14] These are particularly useful for achieving selectivity when multiple acid-labile protecting groups are present.[15]

-

Oxalyl Chloride in Methanol: This system provides a mild and efficient method for deprotecting a diverse range of N-Boc compounds at room temperature.[16][17]

-

Thermal Deprotection: In some cases, simply heating the Boc-protected compound in a suitable solvent (like boiling water or diphenyl ether) can induce thermal cleavage of the group.[16][18][19]

-

Basic Conditions: While less common, methods using bases like sodium carbonate in refluxing DME or sodium t-butoxide in wet THF have been reported for certain substrates.[16]

The choice of an alternative method is highly substrate-dependent and often requires some empirical optimization.[8]

Visualizing the Process

To better understand the core concepts, the following diagrams illustrate the deprotection mechanism and a general troubleshooting workflow.

Caption: Acid-catalyzed mechanism of Boc group cleavage.

Caption: Troubleshooting decision tree for Boc instability.

This guide provides a framework for diagnosing and resolving common issues related to Boc group instability in acidic workups. By understanding the underlying mechanisms and systematically applying these troubleshooting strategies, you can optimize your synthetic routes and achieve cleaner, more efficient outcomes.

References

-

Kaur, H., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride in methanol. RSC Advances, 10(41), 24531–24537. Available from: [Link]

-

Bartoli, G., et al. (2006). A New Protocol for Selective Deprotection of N-tert-Butoxycarbonyl Protective Group (t-Boc) with Sn(OTf)2. Synthetic Communications, 36(16), 2391–2396. Available from: [Link]

-

Organic Chemistry. (2021). Adding Boc Group Mechanism | Organic Chemistry. YouTube. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable. (2013). tert-Butyl Carbamate (BOC) Deprotection. Reagent Guides. Available from: [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Common Organic Chemistry. Available from: [Link]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15459-15473. Available from: [Link]

-

ResearchGate. (2016). Any suggestion on Boc deprotection without using acid? ResearchGate. Available from: [Link]

-

Vescovi, L. A., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Catalysts, 12(11), 1480. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable. Acids. Reagent Guides. Available from: [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available from: [Link]

-

Reddit. (2014). Removal of Boc protecting group as workup? r/chemistry. Available from: [Link]

-

Boumoud, B., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Letters of Chemistry, Physics and Astronomy, 4, 89-98. Available from: [Link]

-

Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Available from: [Link]

-

Olah, G. A., & Hunadi, R. J. (1980). Selective Acidic Cleavage of the tert‐Butoxycarbonyl Group. The Journal of Organic Chemistry, 45(1), 13-15. Available from: [Link]

-

Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp. Available from: [Link]

-

ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. Available from: [Link]

-

Turecek, F., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(12), 2131–2142. Available from: [Link]

-

Common Organic Chemistry. Boc Protection - Common Conditions. Common Organic Chemistry. Available from: [Link]

-

Kaur, H., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24531-24537. Available from: [Link]

-

Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses, 43, 13. Available from: [Link]

-

Caplow, M. (1968). Kinetics of Carbamate Formation and Breakdown. Journal of the American Chemical Society, 90(24), 6795-6803. Available from: [Link]

- Google Patents. (2012). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.

-

Clemson University. Kinetics of Carbaryl Hydrolysis. Clemson University College of Engineering, Computing, and Applied Sciences. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cecas.clemson.edu [cecas.clemson.edu]

- 7. reddit.com [reddit.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 15. Double BOC protection selective removal method [en.highfine.com]

- 16. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Support Center: Navigating the Thermal Landscape of 2-Aminooxazole Derivatives

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 2-aminooxazole derivatives. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to address the thermal instability inherent in this important class of compounds. Our goal is to empower you with the knowledge to anticipate, mitigate, and resolve challenges throughout your experimental workflows.

Introduction: The Promise and Pitfalls of 2-Aminooxazoles

2-Aminooxazoles are recognized as privileged scaffolds in medicinal chemistry, often serving as more stable bioisosteres of their 2-aminothiazole counterparts by circumventing issues related to the oxidation of the sulfur atom.[1][2] However, the oxazole ring itself presents a unique set of stability challenges, particularly in response to thermal stress. Understanding the underlying chemical principles governing their stability is paramount to successful synthesis, purification, and formulation.

Part 1: Troubleshooting Guide - Diagnosis and Resolution of Common Issues

This section is formatted to help you quickly diagnose and address specific problems you may encounter during your experiments.

Low Yields and Complex Reaction Mixtures in Syntheses Conducted at Elevated Temperatures

Question: I am synthesizing a 4-aryl-2-aminooxazole derivative at 120°C using microwave irradiation, but my yields are consistently low, and I observe multiple unidentified byproducts in my crude NMR. What is the likely cause and how can I improve my outcome?

Answer:

High temperatures, while often necessary to drive the reaction, can also promote thermal degradation of your 2-aminooxazole product.[1] The oxazole ring is susceptible to cleavage under harsh conditions.[3]

Plausible Degradation Pathway:

Under thermal stress, particularly in the presence of nucleophiles (e.g., water, excess amine starting material) or acidic/basic conditions, the 2-aminooxazole ring can undergo hydrolysis. This can lead to ring-opening, forming various acyclic impurities that complicate your reaction mixture and reduce the yield of the desired product.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yields in 2-aminooxazole synthesis.

Detailed Recommendations:

-

Temperature and Time Optimization: While microwave synthesis at 120°C can be rapid, consider reducing the temperature to 80°C and extending the reaction time.[1] This can often provide a better balance between reaction rate and product stability.

-

Solvent Choice: High-boiling aprotic polar solvents like DMF are commonly used.[1] Ensure your solvent is anhydrous, as water can facilitate hydrolytic degradation.

-

Prompt Purification: Do not let your crude reaction mixture sit for extended periods, especially at elevated temperatures. Proceed with work-up and purification as soon as the reaction is complete.

-

Purification Method:

-

Flash Chromatography: This is a common and effective method for isolating 2-aminooxazole derivatives.[2]

-

Recrystallization: If your compound is crystalline, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent way to obtain highly pure material.[4]

-

Compound Degradation During Purification

Question: My initial crude analysis shows a good conversion to the desired 2-aminooxazole, but I lose a significant amount of product during silica gel chromatography, and new impurities appear. Why is this happening?

Answer:

This issue often points to the instability of the 2-aminooxazole derivative on the stationary phase of your chromatography column.

Causality:

-

Acidic Nature of Silica Gel: Standard silica gel is slightly acidic and can catalyze the degradation of sensitive compounds, including the hydrolysis of the oxazole ring.

-

Prolonged Exposure: Long residence times on the column increase the likelihood of degradation.

Recommended Protocol: Neutralized Flash Chromatography

-

Prepare a Neutralized Slurry: Prepare your silica gel slurry in the chosen mobile phase (e.g., ethyl acetate/hexanes). Add 1% triethylamine (or another suitable base like pyridine) to the slurry to neutralize the acidic sites on the silica.

-

Column Packing: Pack your column with the neutralized slurry.

-

Mobile Phase: Use a mobile phase that also contains 1% triethylamine throughout the purification.

-

Efficient Elution: Aim for a rapid elution profile to minimize the time your compound spends on the column.

Data Comparison:

| Purification Method | Expected Purity | Common Issues |

| Standard Silica Gel Chromatography | Variable, often <90% | Tailing peaks, appearance of new impurities, low recovery. |

| Neutralized Silica Gel Chromatography | >95% | Improved peak shape, minimal on-column degradation, higher recovery. |

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2-aminooxazoles under thermal stress?

While specific thermal decomposition mechanisms for many derivatives are not extensively documented, the most plausible pathway, based on the known chemistry of oxazoles, is hydrolytic ring opening .[3] This is often catalyzed by acidic or basic conditions and results in the formation of acyclic amides and other related impurities. Photochemical degradation via ring-opening to a nitrile ylide has also been demonstrated under UV irradiation, highlighting the lability of the C-O bond in the ring.[5]

Caption: Plausible hydrolytic degradation of the 2-aminooxazole ring.

Q2: How do substituents on the 2-aminooxazole ring affect its thermal stability?

Currently, there is limited systematic data on the electronic effects of substituents on the thermal stability of the 2-aminooxazole core. However, in synthetic studies, both electron-donating and electron-withdrawing groups on a 4-aryl substituent have been shown to have a negligible effect on reaction yields at elevated temperatures, suggesting that the intrinsic stability of the ring is the dominant factor.[2] It is reasonable to hypothesize that strong electron-withdrawing groups could make the oxazole ring more susceptible to nucleophilic attack and subsequent ring-opening.

Q3: What are the optimal storage conditions for 2-aminooxazole derivatives?

To ensure long-term stability, 2-aminooxazole derivatives should be stored under conditions that minimize exposure to heat, light, and moisture.[6][7]

Recommended Storage Conditions:

| Condition | Lyophilized Solid | In Solution (e.g., DMSO) |

| Temperature | -20°C to -80°C (long-term) [6] | -80°C (aliquoted) [6] |

| 2-8°C (short-term) | Avoid long-term storage in solution | |

| Atmosphere | Inert gas (Argon or Nitrogen) | Inert gas overlay before freezing |

| Light | Amber vials or stored in the dark | Amber vials or foil-wrapped tubes |

| Moisture | Tightly sealed containers with desiccant | Use anhydrous solvents |

Key Rationale:

-

Low Temperature: Reduces the rate of all chemical degradation pathways.

-

Inert Atmosphere: Prevents oxidative degradation. While the oxazole ring is less prone to oxidation than the thiazole ring, other parts of the molecule may be sensitive.[1]

-

Protection from Light: Prevents photochemical degradation.[5]

-

Moisture Control: Minimizes the risk of hydrolysis.[7]

Q4: Which analytical techniques are best for detecting and quantifying the degradation of 2-aminooxazole derivatives?

A combination of chromatographic and spectroscopic methods is ideal for monitoring the stability of your compounds.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for stability studies. It allows for the separation and quantification of the parent compound and its degradation products. A stability-indicating method should be developed where all degradation products are resolved from the main peak.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the molecular weights of degradation products, which provides crucial clues to their structures and the degradation pathways involved.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the structural elucidation of isolated degradation products and for monitoring the degradation process in solution over time.

References

-

Azzali, E., Girardini, M., Annunziato, G., Pavone, M., Vacondio, F., Mori, G., Pasca, M. R., Costantino, G., & Pieroni, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1416–1422. [Link]

-

Lakhan, R., & Ternai, B. (1974). 2-Aminooxazoles and Their Derivatives (Review). Scribd. [Link]

-

Azzali, E., Girardini, M., Annunziato, G., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

-

Juhás, M., Bachtíková, A., Nawrot, D. E., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]

-

Nunes, C. M., Viegas, L. P., Tripathi, A., Braz, S., & Reva, I. (2025). Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule. Physical Chemistry Chemical Physics. [Link]

-

Bacchus-Montabonel, M.-C., & Calvo, F. (2016). Stepwise Hydration of 2-Aminooxazole: Theoretical Insight into the Structure, Finite Temperature Behavior and Proton-Induced Charge Transfer. PubMed. [Link]

-

Journal of New Developments in Chemistry. (n.d.). Purification Techniques. Open Access Pub. [Link]

-

GenScript. (2026). Peptide Storage: Best Practices For Stability And Longevity. GenScript. [Link]

-

Ribeiro da Silva, M. A., & Matos, M. A. (2012). Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. ResearchGate. [Link]

-

Khalifa, M. E. (2015). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

-

Mazyan, W. I., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. SciSpace. [Link]

-

Mazyan, W. I., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. PMC. [Link]

-

Tanthana, J., et al. (2020). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. [Link]

-

Fitzgerald, M. M., et al. (1997). Introduction of novel substrate oxidation into cytochrome c peroxidase by cavity complementation: oxidation of 2-aminothiazole and covalent modification of the enzyme. PubMed. [Link]

-

Adewale, O., et al. (2022). Different Temperature Storage Conditions and Packaging Types Affects Colour Parameters, Amino Acid Composition, Microbial Contamination, and Key Bioactive Molecules of Moringa oleifera Lam. Powder. MDPI. [Link]

-

Ayati, A., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

-

Marc, A., et al. (1998). Influence of pH and light on the stability of some antioxidants. PubMed. [Link]

-

American Pharmaceutical Review. (2025). Impact of Storage Conditions on Drug Shelf Life. American Pharmaceutical Review. [Link]

-

Kalgutkar, A. S., & Dalvie, D. K. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate. [Link]

-

Arshad, M. U., et al. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO 2 -Loaded Tertiary Amine Blends. MDPI. [Link]

-

Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. [Link]

-

Lee, K. B., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

-

Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

-

Juhás, M., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. PubMed. [Link]

-

Wang, Y., et al. (2022). Theoretical study on thermal decomposition mechanism of 1-nitroso-2-naphthol. PMC. [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. [Link]

-

Stasyuk, A. J., et al. (2019). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI. [Link]

-

GHP. (n.d.). Manual. GHP. [Link]

-

Reddit. (2022). Purification of Amino-Pyrazoles. Reddit. [Link]

-

Nshizirungu, E., et al. (2021). Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions. PMC. [Link]

-

Paletsky, A. A., et al. (2009). Mechanism and Kinetics of the Thermal Decomposition of 5-Aminotetrazole. ResearchGate. [Link]

-

Kalgutkar, A. S., & Dalvie, D. K. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed. [Link]

-

Kowhakul, W., et al. (2017). Thermal decomposition mechanisms of 1H-1,2,4-triazole derivatives: A theoretical study. Semantic Scholar. [Link]

-

Khanji, M., et al. (2019). Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Research Journal of Pharmacy and Technology. [Link]

-

Gkeka, P. T., et al. (2020). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. MDPI. [Link]

-

Zbořil, R., et al. (2021). The Impact of Redox, Hydrolysis and Dehydration Chemistry on the Structural and Magnetic Properties of Magnetoferritin Prepared in Variable Thermal Conditions. MDPI. [Link]

Sources

- 1. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scribd.com [scribd.com]

- 4. reddit.com [reddit.com]

- 5. Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. bluewellpeptides.com [bluewellpeptides.com]

- 7. precisionstabilitystorage.com [precisionstabilitystorage.com]

- 8. scispace.com [scispace.com]

- 9. Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Amine Protection Strategies for 2-Amino-5-bromooxazole

Welcome to the technical support center for synthetic challenges involving 2-amino-5-bromooxazole. This guide is designed for researchers, scientists, and drug development professionals who have encountered difficulties with the protection of the C2-amino group, particularly when standard Boc-protection protocols fail. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate this specific synthetic hurdle.

Troubleshooting Guide: Boc Protection Failure

The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, but its electronic nature can make the exocyclic amine less reactive than simple aliphatic or anilino amines.[1] The electron-withdrawing character of the oxazole ring and the C5-bromo substituent decreases the nucleophilicity of the C2-amino group, often leading to sluggish or incomplete reactions with di-tert-butyl dicarbonate (Boc₂O).

Q1: My standard Boc protection reaction on 2-amino-5-bromooxazole is not working. What are the common causes?

A1: Failure of Boc protection on this substrate typically stems from one or more of the following factors:

-

Low Nucleophilicity: The primary reason for failure is the reduced nucleophilicity of the 2-amino group. The lone pair on the nitrogen is delocalized into the electron-deficient oxazole ring, making it a weaker nucleophile than a typical primary amine.

-

Inadequate Base: Standard bases like triethylamine (TEA) or even sodium bicarbonate may not be strong enough to facilitate the reaction efficiently or to deprotonate the intermediate carbamic acid derivative effectively.

-

Reaction Conditions: Sub-optimal temperature, solvent, or reaction time can lead to low conversion. For less reactive amines, more forcing conditions are often necessary.[2]

-

Di-Boc Formation: Although less common with deactivated amines, under certain conditions, double protection can occur, leading to a complex mixture.[3] Conversely, the initial mono-Boc product can be challenging to form in the first place.

Below is a logical workflow to diagnose and solve Boc protection issues with this specific substrate.

Caption: Troubleshooting workflow for Boc protection.

Q2: Can you provide an optimized protocol for Boc protection of 2-amino-5-bromooxazole?

A2: Certainly. When standard conditions fail, a more robust protocol is required. Using a stronger base and an appropriate solvent is key.

Experimental Protocol: Robust Boc Protection

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-5-bromooxazole (1.0 eq).

-

Solvent: Dissolve the starting material in anhydrous tetrahydrofuran (THF) or dioxane (approx. 0.1 M concentration).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hexamethyldisilazide (NaHMDS) (1.1 eq, as a solution in THF) dropwise. Stir for 15-20 minutes at 0 °C. The formation of the sodium salt of the amine increases its nucleophilicity.

-

Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in the same anhydrous solvent dropwise at 0 °C.

-

Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, typically using a hexanes/ethyl acetate gradient) to yield the N-Boc protected 2-amino-5-bromooxazole.

FAQs: Alternative Protecting Groups

If optimizing the Boc protection remains unsuccessful, or if the downstream chemistry is incompatible with the acid-labile nature of the Boc group, selecting an alternative is the next logical step.

Q3: What are the most suitable alternative protecting groups for 2-amino-5-bromooxazole?

A3: The best alternatives are other carbamates like Benzyloxycarbonyl (Cbz or Z) and 9-Fluorenylmethyloxycarbonyl (Fmoc) , or a sulfonamide like the p-Toluenesulfonyl (Tosyl or Ts) group. The choice depends on the required orthogonality and the planned synthetic route.[4][5][6]

Caption: Decision tree for selecting an alternative protecting group.

Q4: How do I install and remove the Cbz group?

A4: The Cbz group is a robust, classical protecting group, stable to basic and mildly acidic conditions.[7]

-

Installation Protocol:

-

Dissolve 2-amino-5-bromooxazole (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 ratio).

-

Cool the solution to 0 °C and add sodium carbonate (Na₂CO₃) (2.5 eq).

-

Add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise while stirring vigorously, keeping the temperature below 5 °C.[7][8]

-

Allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Work up by diluting with water and extracting with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and purify by column chromatography.

-

-

Deprotection:

-

Hydrogenolysis (Standard): Dissolve the Cbz-protected compound in methanol or ethanol. Add a catalytic amount of Palladium on carbon (Pd/C, 10 wt%). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC). Filter through Celite to remove the catalyst and concentrate the filtrate.[9]

-

Strong Acid: Can also be cleaved with HBr in acetic acid, though this may not be compatible with the oxazole ring.[4]

-

Q5: What are the conditions for using the Fmoc group?

A5: The Fmoc group is ideal when acid-labile groups are present elsewhere in the molecule, as it is cleaved under mild basic conditions.[10][11]

-

Installation Protocol:

-

Dissolve 2-amino-5-bromooxazole (1.0 eq) in a mixture of 1,4-dioxane and aqueous sodium bicarbonate solution (e.g., 10% w/v).

-

Cool to 0 °C and add 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 eq) portion-wise.[5]

-

Stir at 0 °C for 1 hour, then at room temperature for 8-12 hours.

-

Work up by adding water and extracting with ethyl acetate. Dry the organic phase (Na₂SO₄) and purify by column chromatography.

-

-

Deprotection:

Q6: When should I choose the Tosyl (Ts) group, and how is it used?

A6: The tosyl group forms a very stable sulfonamide that is resistant to a wide range of conditions, including strongly acidic and basic media, as well as many oxidizing and reducing agents.[6][13] It is a good choice when a highly robust protecting group is needed. However, its removal requires harsh conditions.

-

Installation Protocol:

-

Dissolve 2-amino-5-bromooxazole (1.0 eq) in anhydrous pyridine or dichloromethane (DCM) with TEA (2.0 eq).

-

Cool the solution to 0 °C.

-

Add p-toluenesulfonyl chloride (Ts-Cl) (1.2 eq) portion-wise.

-

Stir at room temperature overnight.

-

Work up by diluting with DCM, washing with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer (Na₂SO₄) and purify by column chromatography.

-

-

Deprotection:

-

Reductive Cleavage: Requires strong reducing conditions, such as sodium in liquid ammonia or sodium naphthalenide, which may not be compatible with other functional groups.

-

Strong Acid: Can be cleaved with refluxing concentrated HBr or trifluoromethanesulfonic acid, but these conditions may degrade the oxazole core.

-

Comparative Summary of Protecting Groups

For ease of reference, the key features of each protecting group are summarized in the table below.

| Protecting Group | Installation Reagents | Cleavage Conditions | Orthogonal To | Key Advantage |

| Boc | Boc₂O, Base (e.g., TEA, DMAP, NaHMDS) | Mild Acid (TFA, HCl)[2][14] | Fmoc, Cbz (H₂), Ts | Broad utility, mild cleavage. |

| Cbz (Z) | Cbz-Cl, Base (e.g., Na₂CO₃, NaHCO₃) | H₂/Pd (Hydrogenolysis), Strong Acid (HBr/AcOH)[4][9] | Boc, Fmoc, Ts | Stable to base, common in peptide synthesis.[15] |

| Fmoc | Fmoc-Cl, Base (e.g., NaHCO₃) | Mild Base (20% Piperidine in DMF)[5][10] | Boc, Cbz, Ts | Mild, base-labile cleavage; orthogonal to acid-labile groups.[12] |

| Tosyl (Ts) | Ts-Cl, Base (e.g., Pyridine, TEA) | Strong Reducing Agents (Na/NH₃), Superacids | Boc, Cbz, Fmoc | Extremely stable to a wide range of conditions.[6][13] |

References

-

Title: Dual protection of amino functions involving Boc Source: RSC Publishing URL: [Link]

-

Title: Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]

-

Title: 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Theoretical studies of the mechanism of 2-aminooxazole formation under prebiotically plausible conditions Source: ResearchGate URL: [Link]

-

Title: Stability of Amino Protecting Groups Source: Scribd URL: [Link]

-

Title: An amine protecting group deprotectable under nearly neutral oxidative conditions Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Tosyl group - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]

-

Title: Cbz-Protected Amino Groups Source: Organic-Chemistry.org URL: [Link]

-

Title: 2 Protection of Functional Groups Source: Science of Synthesis URL: [Link]

-

Title: Amino Protecting Groups Stability Source: Academia.edu URL: [Link]

-

Title: Adding Cbz Protecting Group Mechanism | Organic Chemistry Source: YouTube URL: [Link]

-

Title: Fmoc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

-

Title: 1 Protection Reactions Source: Wiley-VCH URL: [Link]

-

Title: Protecting Groups Source: Organic Synthesis URL: [Link]

-

Title: Fluorenylmethyloxycarbonyl protecting group - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole Source: MDPI URL: [Link]

-

Title: Tips & Tricks: Protecting Groups Source: University of Rochester, Department of Chemistry URL: [Link]

-

Title: Amine Protection / Deprotection Source: Fisher Scientific URL: [Link]

-

Title: Amino Acid Derivatives for Peptide Synthesis Source: AAPPTec URL: [Link]

-

Title: BOC Protection and Deprotection Source: J&K Scientific LLC URL: [Link]

Sources

- 1. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lab Reporter [fishersci.co.uk]

- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chempep.com [chempep.com]

- 13. Tosyl group - Wikipedia [en.wikipedia.org]

- 14. jk-sci.com [jk-sci.com]

- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of tert-butyl 5-bromooxazol-2-ylcarbamate

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl 5-bromooxazol-2-ylcarbamate, a key intermediate in medicinal chemistry and organic synthesis. We will explore the synthesis of this compound, detail the interpretation of its ¹H NMR spectrum, and compare its chemical shifts to related oxazole structures to understand the electronic effects of substituents on the oxazole ring. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation.

Introduction

tert-butyl 5-bromooxazol-2-ylcarbamate is a valuable building block in the synthesis of more complex molecules, particularly those with potential biological activity. The oxazole core is a common motif in natural products and pharmaceuticals. Accurate structural characterization is paramount, and ¹H NMR spectroscopy is one of the most powerful tools for this purpose. Understanding the nuances of the ¹H NMR spectrum, including the influence of substituents like the bromine atom at the C5 position, is crucial for confirming the identity and purity of the compound.

Methodology: Synthesis and Purification

The synthesis of tert-butyl 5-bromooxazol-2-ylcarbamate is typically achieved through the bromination of a suitable precursor. A general and reliable protocol is outlined below. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Experimental Protocol: Synthesis of tert-butyl 5-bromooxazol-2-ylcarbamate

-

Starting Material: Begin with a precursor such as a dimethoxy oxazole compound.

-

Bromination: The oxazole precursor is subjected to bromination. N-Bromosuccinimide (NBS) is a common and effective brominating agent for such heterocyclic systems. The reaction is often carried out in a suitable solvent like acetic acid.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature to allow for the electrophilic substitution of a hydrogen atom on the oxazole ring with a bromine atom.

-